N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a sulfanyl group at position 5 of the thiadiazole ring, substituted with a 2-methylphenylmethyl moiety, and an acetamide group at position 2 bearing a thiophen-2-yl substituent. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS3/c1-11-5-2-3-6-12(11)10-22-16-19-18-15(23-16)17-14(20)9-13-7-4-8-21-13/h2-8H,9-10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXRUCYKAYEUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a thiosemicarbazide with a carboxylic acid derivative, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound can be compared to other 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on the Thiadiazole Ring
The 5-sulfanyl substituent significantly influences physicochemical and biological behavior:
- Target Compound: The 5-position is occupied by a [(2-methylphenyl)methyl]sulfanyl group.
- Analog 5m () : Features a 5-o-tolyl (2-methylphenyl) group but lacks the benzylsulfanyl linker. Its melting point (217.6–218.7°C) is lower than para-substituted derivatives (e.g., 5o: 248–249°C), suggesting steric and electronic effects of substituent position .
- Compound 5j () : Contains a 4-chlorobenzylsulfanyl group. The electron-withdrawing chlorine atom increases polarity, likely reducing bioavailability compared to the target compound’s methylphenyl group .
Acetamide Substituent Variations
The 2-(thiophen-2-yl)acetamide moiety distinguishes the target compound from others with aromatic or heterocyclic groups:
- Neuroprotective Derivatives () : Compounds like 5l–5q incorporate a benzo[d]oxazol-2-ylthio group. These derivatives exhibit higher melting points (207–271°C) due to extended aromaticity, whereas the thiophene ring in the target compound may confer greater metabolic stability .
- Local Anesthetic Agents () : Derivatives with 5-thiophen-2-ylmethyl groups on the thiadiazole ring (e.g., 3a–f) show potent activity in rat sciatic nerve models. The target compound’s thiophene-acetamide substituent may similarly modulate sodium channel interactions .
Physicochemical and Spectral Data Comparison
Biological Activity
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its potential pharmacological applications.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is recognized for its wide range of biological activities including:
The presence of the thiadiazole ring enhances the pharmacological profile of compounds by facilitating interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study showed that derivatives of 1,3,4-thiadiazole demonstrated selective activity against cancer cell lines such as A431 (human epidermoid carcinoma) and PC3 (prostate cancer) with IC50 values indicating potent antiproliferative effects .
- The compound's mechanism involves inducing apoptosis through modulation of key proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The compound has also displayed promising antimicrobial properties:
- It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance antimicrobial activity .
Antidiabetic Potential
The incorporation of a sulfonamide group in thiadiazole derivatives has been linked to antidiabetic effects:
- Compounds similar to this compound have demonstrated significant reductions in blood glucose levels in diabetic models .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
